molecular formula C9H18ClNO B1432989 3-(Oxolan-3-yl)piperidine hydrochloride CAS No. 1423029-17-7

3-(Oxolan-3-yl)piperidine hydrochloride

Cat. No. B1432989
CAS RN: 1423029-17-7
M. Wt: 191.7 g/mol
InChI Key: VJZVTPFSSXGBRW-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)piperidine hydrochloride is a chemical compound with the CAS Number: 1423029-17-7 . It has a molecular weight of 191.7 and is typically stored at room temperature . The compound is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is 3-tetrahydro-3-furanylpiperidine hydrochloride . The InChI code for this compound is 1S/C9H17NO.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h8-10H,1-7H2;1H .


Physical And Chemical Properties Analysis

3-(Oxolan-3-yl)piperidine hydrochloride has a molecular weight of 191.7 . It is in the form of an oil and is typically stored at room temperature .

Scientific Research Applications

Anticancer Research

Piperidine derivatives have shown promise as therapeutic agents with anticancer potential. They have been studied for use against various cancer cell lines, including triple-negative breast cancer cells. The research focuses on understanding the mechanisms by which these compounds inhibit cancer growth and their potential use in combination with other anticancer drugs .

Pharmacological Properties

The pharmacological properties of piperidine derivatives are being explored for their therapeutic potential. These compounds exhibit a range of activities, including analgesic, anti-inflammatory, and antipsychotic effects. This makes them valuable in the development of new medications for various conditions .

Antiviral Applications

Piperidine derivatives are also being investigated for their antiviral properties. This research is particularly relevant in the context of emerging viral diseases and the need for new antiviral drugs .

Antimicrobial and Antifungal Uses

The antimicrobial and antifungal activities of piperidine derivatives make them candidates for the development of new treatments for infections caused by resistant strains of bacteria and fungi .

Anti-Alzheimer’s Research

Some piperidine derivatives are being studied for their potential use in treating Alzheimer’s disease. The focus is on their ability to inhibit enzymes that are involved in the disease’s progression .

Antihypertensive Effects

Research into the antihypertensive effects of piperidine derivatives could lead to new treatments for high blood pressure. These compounds may work by affecting various pathways involved in blood pressure regulation .

Analgesic Applications

The analgesic properties of piperidine derivatives are being explored for pain management solutions. This research aims to develop new painkillers that can be used to treat chronic pain conditions .

Chemical Synthesis and Drug Discovery

Piperidine derivatives, including “3-(Oxolan-3-yl)piperidine hydrochloride”, are important in chemical synthesis and drug discovery. They serve as building blocks for creating a variety of pharmacologically active molecules .

IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in … Anticancer Applications and Pharmacological Properties of Piperidine … Piperidine nucleus in the field of drug discovery

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(oxolan-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZVTPFSSXGBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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